
1,1,1,2,2,3,3,3-Octachloropropane
Overview
Description
It is a clear white crystalline solid at room temperature and has a hexagonal crystal structure . This compound is notable for its high chlorine content, which makes it a valuable substance in various chemical processes and industrial applications.
Mechanism of Action
Octachloropropane, also known as Propane, octachloro-, is a chemical compound with the elemental formula C3Cl8 and structural formula Cl3C−CCl2−CCl3 . Its molecule consists of a simple chain of three carbon atoms connected by single bonds, with chlorine atoms filling their remaining bonds .
Action Environment
It’s worth noting that octachloropropane was detected as a contaminant in the carbon tetrachloride produced from methanol by a plant in china, and also in the condensed waste from etching aluminium films in an integrated circuit factory .
Biochemical Analysis
Biochemical Properties
It is known that its molecule has a simple chain of three carbon atoms connected by single bonds, with chlorine atoms filling their remaining bonds
Cellular Effects
Organochlorine compounds (OCs), a group to which Octachloropropane belongs, have been suggested to modulate adipose tissue metabolism and could affect its development .
Molecular Mechanism
It is known that Octachloropropane can be obtained by reacting partially chlorinated propane with iodine trichloride, or with chlorine at high pressure or with activation by light
Temporal Effects in Laboratory Settings
It is known that Octachloropropane is a clear white crystalline solid at room temperature, with hexagonal crystal structure . It is easily deformed by mechanical stress, without losing its crystal structure, like a metal .
Preparation Methods
1,1,1,2,2,3,3,3-Octachloropropane can be synthesized through several methods:
Chlorination of Propane: The compound can be obtained by reacting partially chlorinated propane with iodine trichloride or chlorine at high pressure, often with light activation.
Industrial Production: Industrially, the continuous preparation method involves passing chlorine and trichloropropene through a preheater and then through a microchannel reactor at temperatures between 100-200°C.
Chemical Reactions Analysis
1,1,1,2,2,3,3,3-Octachloropropane undergoes various chemical reactions:
Substitution: The compound can participate in substitution reactions where chlorine atoms are replaced by other functional groups under specific conditions.
Major Products: The reduction of this compound with aluminum yields hexachloropropene and isomers of hexachlorohexatriene.
Scientific Research Applications
Chemical Synthesis and Intermediate
OCP serves as an important intermediate in the synthesis of various chlorinated compounds. Notably, it can be utilized in the production of other chlorinated alkanes and as a precursor in the manufacture of refrigerants. The compound's ability to undergo further chlorination makes it valuable in creating more complex chlorinated products, which are essential in industrial applications .
Environmental Research
OCP has been employed as a model compound in environmental studies to understand the behavior and degradation of chlorinated hydrocarbons in ecosystems. Its persistence in the environment makes it a subject of interest for researchers studying the impact of pollutants on soil and water systems. Studies have shown that OCP can serve as a marker for assessing contamination levels and the effectiveness of remediation strategies .
Pesticide Development
Historically, OCP has been investigated for its potential use as a pesticide. It has demonstrated molluscicidal properties against various aquatic snails and larvae . Although its effectiveness as a commercial pesticide has been questioned due to variable results in field trials, its toxicological profile suggests that it may still find niche applications in pest control under specific conditions.
Material Science
In material science, OCP is used as a model for studying crystalline plasticity and deformation processes. The compound's unique crystalline structure allows scientists to investigate how materials respond to stress and strain, providing insights into grain growth and mechanical properties of metals and minerals . This application is particularly relevant for geologists and metallurgists aiming to understand the fundamental behaviors of crystalline materials under various environmental conditions.
Smoke Generation
OCP has been explored for use in smoke generation compositions due to its high chlorine content. The compound's ability to produce dense smoke upon thermal decomposition makes it useful for military and industrial applications where smoke screens are required . This application leverages the compound's physical properties to create visual obstructions or signal devices.
Toxicology Studies
Research on OCP has also focused on its toxicological effects. Studies indicate that exposure to OCP can have significant effects on biological systems, including developmental toxicity in animal models . Understanding these effects is crucial for assessing risks associated with its use and potential environmental impact.
Comparison with Similar Compounds
1,1,1,2,2,3,3,3-Octachloropropane can be compared with other chlorinated hydrocarbons:
Carbon Tetrachloride (CCl4): A simpler chlorinated hydrocarbon with four chlorine atoms. It is less reactive compared to this compound.
Hexachloroethane (C2Cl6): Another chlorinated hydrocarbon with six chlorine atoms. It shares some reactivity patterns with this compound but has a different structure and fewer chlorine atoms.
Hexachloropropene (C3Cl6): A related compound formed during the reduction of this compound.
This compound stands out due to its high chlorine content and unique crystalline properties, making it a valuable compound for various scientific and industrial applications.
Biological Activity
1,1,1,2,2,3,3,3-Octachloropropane (C₃Cl₈) is a highly chlorinated organic compound known for its structural simplicity and potential biological implications. As a member of the chlorinated hydrocarbons family, it has garnered attention due to its environmental persistence and toxicity. This article explores the biological activity of octachloropropane by examining its toxicological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₃Cl₈
- Molecular Weight : 319.6537 g/mol
- Structure : The compound consists of three carbon atoms fully substituted with chlorine atoms. Its structure can be represented as Cl₃C−CCl₂−CCl₃.
Toxicological Profile
Octachloropropane exhibits significant toxicity towards various organisms, particularly in aquatic environments. Its biological activity can be summarized as follows:
- Toxicity to Invertebrates : Studies indicate that octachloropropane is highly toxic to larvae of the housefly (Musca domestica), with toxicity levels comparable to decachlorobutane and hexachlorobenzene . The compound's volatility allows it to exert toxic effects even without direct contact.
- Effects on Aquatic Life : Research has shown that octachloropropane can bioaccumulate in aquatic organisms. Its persistence in the environment raises concerns about long-term ecological impacts .
The biological activity of octachloropropane is primarily attributed to its ability to disrupt cellular processes. The following mechanisms have been identified:
- Endocrine Disruption : Chlorinated hydrocarbons like octachloropropane may interfere with hormonal signaling pathways in organisms. This disruption can lead to developmental and reproductive issues in exposed species .
- Oxidative Stress Induction : Octachloropropane has been implicated in generating reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative damage can result in apoptosis or necrosis in sensitive cell types .
Case Study 1: Toxicity Assessment in Aquatic Organisms
A study evaluated the effects of octachloropropane on fish species exposed to varying concentrations over a period of 30 days. The results indicated:
- Significant mortality rates at concentrations above 10 µg/L.
- Behavioral changes such as erratic swimming and surface gasping were observed at lower concentrations (1 µg/L) over prolonged exposure.
Case Study 2: Impact on Insect Populations
Research conducted on agricultural pests demonstrated that octachloropropane was effective against various larvae species. The findings included:
- A reduction in larval populations by up to 90% within two weeks of exposure.
- Sub-lethal effects included impaired growth and development in surviving individuals.
Environmental Concerns
The environmental persistence of octachloropropane poses significant risks:
Properties
IUPAC Name |
1,1,1,2,2,3,3,3-octachloropropane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl8/c4-1(5,2(6,7)8)3(9,10)11 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAHAGNPDBPSJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208131 | |
Record name | Propane, octachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-90-1 | |
Record name | Propane, octachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, octachloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propane, octachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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